![molecular formula C14H15F3O2 B12606917 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- CAS No. 898237-87-1](/img/structure/B12606917.png)
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety esterified with butyl alcohol. The (2E) designation indicates the trans configuration of the double bond in the propenoic acid segment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- typically involves the esterification of 3-[3-(trifluoromethyl)phenyl]acrylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(trifluoromethyl)phenyl]acrylic acid.
Reduction: Formation of 3-[3-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can modulate various biochemical pathways and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester
Uniqueness
The presence of the trifluoromethyl group in 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
898237-87-1 |
|---|---|
Fórmula molecular |
C14H15F3O2 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
butyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H15F3O2/c1-2-3-9-19-13(18)8-7-11-5-4-6-12(10-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3 |
Clave InChI |
RDQYFKFIUCPJLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


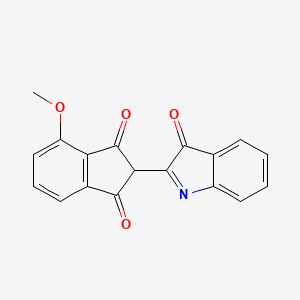
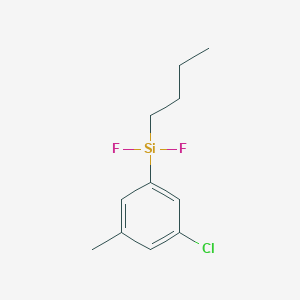
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
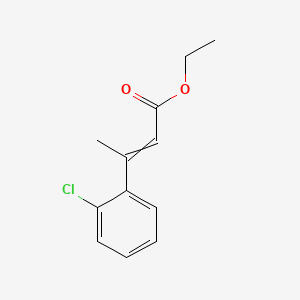
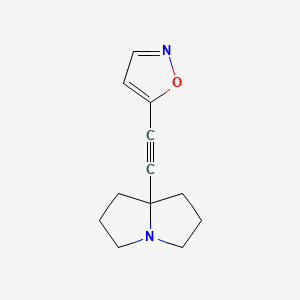
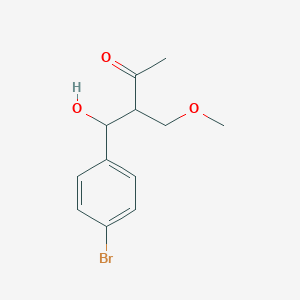
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
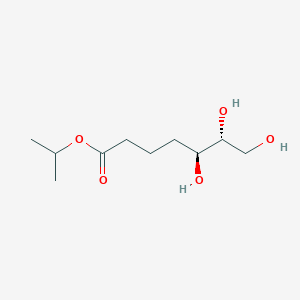
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

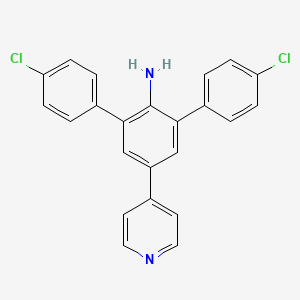
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
